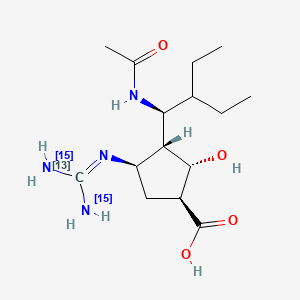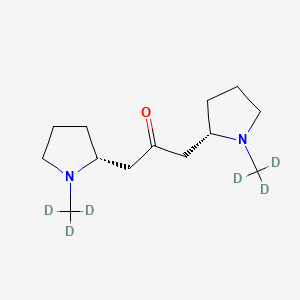
Di-(2-picolyl)aminomethyl BODIPY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-picolyl)aminomethyl BODIPY is a fluorescent dye belonging to the BODIPY family, known for its exceptional photophysical properties. This compound is widely used in various scientific research fields due to its high fluorescence quantum yield, photostability, and ability to be easily modified for specific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-picolyl)aminomethyl BODIPY typically involves the condensation of a boron-dipyrromethene (BODIPY) core with di-(2-picolyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
Di-(2-picolyl)aminomethyl BODIPY undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the BODIPY core, while substitution reactions can produce a wide range of functionalized BODIPY derivatives .
Scientific Research Applications
Di-(2-picolyl)aminomethyl BODIPY has numerous applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biological processes.
Medicine: Utilized in diagnostic assays and as a component of fluorescent markers for detecting diseases.
Industry: Applied in the development of fluorescent sensors and materials for various industrial applications
Mechanism of Action
The mechanism of action of Di-(2-picolyl)aminomethyl BODIPY involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are attributed to the BODIPY core, which undergoes electronic transitions upon light absorption. The di-(2-picolyl)aminomethyl group enhances the compound’s ability to interact with specific molecular targets, such as metal ions or biological macromolecules, through coordination or binding interactions .
Comparison with Similar Compounds
Similar Compounds
- Di-(2-picolyl)amine BODIPY
- Di-(2-picolyl)aminomethyl fluorescein
- Di-(2-picolyl)aminomethyl rhodamine
Uniqueness
Di-(2-picolyl)aminomethyl BODIPY stands out due to its high fluorescence quantum yield, photostability, and versatility in various applications. Compared to other similar compounds, it offers better performance in terms of brightness and stability, making it a preferred choice for many scientific research applications .
Properties
IUPAC Name |
N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36BF2N5/c1-7-26-20(3)29-28(19-36(17-24-13-9-11-15-34-24)18-25-14-10-12-16-35-25)30-21(4)27(8-2)23(6)38(30)31(32,33)37(29)22(26)5/h9-16H,7-8,17-19H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIHYFVFBBYNFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CC4=CC=CC=N4)CC5=CC=CC=N5)C)CC)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36BF2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














